Cas no 130841-04-2 (6-(4-methoxyphenyl)pyrimidin-4-ol)

6-(4-Methoxyphenyl)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at the 4-position and a 4-methoxyphenyl group at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group enhances solubility and modulates reactivity, while the hydroxyl group offers a versatile site for further functionalization. Its well-defined aromatic system contributes to stability, facilitating applications in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules. The compound’s purity and consistent performance make it suitable for research and industrial-scale synthesis.
6-(4-methoxyphenyl)pyrimidin-4-ol structure
130841-04-2 structure
Product Name:6-(4-methoxyphenyl)pyrimidin-4-ol
CAS No:130841-04-2
MF:C11H10N2O2
MW:202.209302425385
MDL:MFCD16631567
CID:3706255
PubChem ID:135876289
Update Time:2025-10-29

6-(4-methoxyphenyl)pyrimidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-(4-methoxyphenyl)-
    • 6-(4-Methoxyphenyl)pyrimidin-4-ol
    • CCG-305260
    • F1967-0483
    • 130841-04-2
    • EN300-236980
    • AKOS005208535
    • 4-(4-methoxyphenyl)-1H-pyrimidin-6-one
    • 6-(4-methoxyphenyl)pyrimidin-4-ol
    • MDL: MFCD16631567
    • Inchi: 1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14)
    • InChI Key: PDXQDTVTMJFNNX-UHFFFAOYSA-N
    • SMILES: C1=NC(C2=CC=C(OC)C=C2)=CC(=O)N1

Computed Properties

  • Exact Mass: 202.074227566Da
  • Monoisotopic Mass: 202.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.7Ų

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Additional information on 6-(4-methoxyphenyl)pyrimidin-4-ol

Recent Advances in the Study of 6-(4-methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2)

The compound 6-(4-methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrimidine derivative has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development. The following sections provide an overview of the latest research findings related to this compound, highlighting its significance in the context of modern drug discovery.

Recent studies have focused on the synthesis and structural optimization of 6-(4-methoxyphenyl)pyrimidin-4-ol to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the methoxy group and the pyrimidine core can significantly influence the compound's binding affinity to target proteins. Specifically, the introduction of electron-withdrawing groups at the 4-position of the phenyl ring was found to improve the compound's inhibitory activity against certain kinases, suggesting its potential as a kinase inhibitor for cancer therapy.

In addition to its kinase inhibitory properties, 6-(4-methoxyphenyl)pyrimidin-4-ol has also been investigated for its anti-inflammatory effects. A preclinical study conducted by researchers at the University of Cambridge (2024) revealed that the compound can modulate the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This finding positions the compound as a promising candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Further research has explored the compound's potential in neurodegenerative diseases. A recent study in the journal ACS Chemical Neuroscience (2024) reported that 6-(4-methoxyphenyl)pyrimidin-4-ol exhibits neuroprotective effects in vitro by inhibiting oxidative stress and apoptosis in neuronal cells. These effects were attributed to the compound's ability to scavenge reactive oxygen species (ROS) and activate the Nrf2 antioxidant pathway. Such findings underscore the compound's versatility and its potential as a multi-target therapeutic agent.

Despite these promising results, challenges remain in the development of 6-(4-methoxyphenyl)pyrimidin-4-ol as a drug candidate. Issues such as poor solubility and metabolic stability have been identified in pharmacokinetic studies. However, recent advancements in formulation technologies, including the use of nanoparticle-based delivery systems, have shown promise in overcoming these limitations. A study published in the International Journal of Pharmaceutics (2023) demonstrated that encapsulation of the compound in polymeric nanoparticles significantly improved its bioavailability and tissue distribution in animal models.

In conclusion, 6-(4-methoxyphenyl)pyrimidin-4-ol (CAS: 130841-04-2) represents a promising scaffold for the development of novel therapeutics across multiple disease areas. Ongoing research efforts are focused on optimizing its chemical structure, understanding its mechanism of action, and addressing its pharmacokinetic challenges. The compound's diverse pharmacological activities highlight its potential as a valuable tool in chemical biology and a lead candidate for future drug development.

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